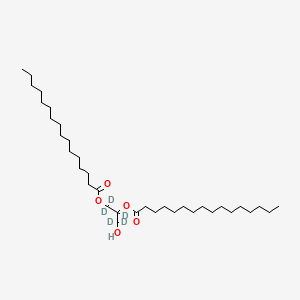

rac-1,2-Dipalmitoylglycerol-d5

Beschreibung

BenchChem offers high-quality rac-1,2-Dipalmitoylglycerol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-1,2-Dipalmitoylglycerol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-YYRBTATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

rac-1,2-Dipalmitoylglycerol-d5 chemical structure and properties

A Definitive Guide to Structure, Properties, and Analytical Application in Lipidomics

Part 1: Executive Summary & Molecular Architecture

rac-1,2-Dipalmitoylglycerol-d5 (1,2-DPG-d5) serves as a critical stable isotope-labeled internal standard (SIL-IS) in quantitative lipidomics. It is the deuterated analog of 1,2-dipalmitoyl-rac-glycerol, a diacylglycerol (DAG) featuring two palmitic acid (C16:0) chains esterified at the sn-1 and sn-2 positions of a glycerol backbone.[1]

As a Senior Application Scientist, I emphasize that this molecule is not merely a calibration tool; it is a structural probe used to correct for the notorious instability of DAGs during extraction—specifically, the thermodynamically driven acyl migration from the 1,2-position to the 1,3-position.

Chemical Structure & Identity[1][2][3][4][5][6]

-

Systematic Name: 1,2-Dihexadecanoyl-rac-glycerol-d5

-

Molecular Formula:

-

Molecular Weight: ~573.95 g/mol (approx. 5 Da shift from unlabeled parent MW 568.9)

-

Parent CAS (Unlabeled): 40290-32-2 (racemic)[2]

-

Stereochemistry ("rac"): The term "rac" indicates a racemic mixture of the enantiomers 1,2-diacyl-sn-glycerol and 2,3-diacyl-sn-glycerol. In achiral LC-MS environments, these co-elute and are analyzed as a single "1,2-DAG" peak.

-

Isotopic Labeling: The "d5" designation typically refers to the deuteration of the glycerol backbone (

). This placement is strategic, ensuring the label is not lost during fatty acid fragmentation in MS/MS analysis.

Part 2: Physicochemical Properties & Handling

Understanding the physical behavior of 1,2-DPG-d5 is prerequisite to its successful use. DAGs are significantly more hydrophobic than phospholipids but more polar than triacylglycerols (TAGs).

| Property | Specification | Technical Insight |

| Solubility | Chloroform, Dichloromethane, Toluene | Critical: Poorly soluble in pure methanol or acetonitrile. Stock solutions must be prepared in Chloroform:Methanol (1:1 or 2:1). |

| Stability | Hygroscopic; prone to hydrolysis | Store at -20°C or -80°C under Argon/Nitrogen to prevent oxidation of the glycerol backbone (though C16:0 chains are resistant to oxidation). |

| Isomerization | High Risk (1,2 | 1,2-DAGs thermodynamically rearrange to the more stable 1,3-DAG isomer in protic solvents or on silica surfaces. |

| Melting Point | ~64–70 °C | Solid at room temperature. Requires gentle warming for initial solubilization. |

The "Acyl Migration" Challenge

The most common error in DAG quantification is the artificial elevation of 1,3-DAG levels due to poor sample handling. 1,2-DAGs are signaling lipids; 1,3-DAGs are metabolic intermediates.[7]

-

Mechanism: In the presence of water/acid/base, the acyl group at sn-2 migrates to the sn-3 position.

-

The d5 Advantage: By spiking rac-1,2-DPG-d5 before extraction, any migration that occurs during processing affects both the analyte and the standard equally. The ratio remains constant, preserving quantitative accuracy.

Part 3: Biological Context (The "Why")

While the d5 variant is an analytical tool, understanding the biological target is essential for experimental design. 1,2-DAGs are potent second messengers.

Key Pathway: Protein Kinase C (PKC) Activation

1,2-DAGs are generated by Phospholipase C (PLC) cleavage of

Caption: The canonical signaling pathway where 1,2-DAG acts as a lipid second messenger to activate Protein Kinase C (PKC).[7][8]

Part 4: Analytical Workflow & Protocols

To utilize rac-1,2-DPG-d5 effectively, one must employ a reverse-phase LC-MS/MS workflow. The following protocol utilizes Methyl-tert-butyl ether (MTBE) extraction, which is safer than chloroform and provides cleaner lipid recovery.

Workflow Visualization

Caption: Validated Lipidomics Workflow ensuring the Internal Standard (IS) corrects for extraction efficiency and matrix effects.

Detailed Protocol: MTBE Extraction for DAGs

Reagents:

-

Methanol (LC-MS Grade)

-

MTBE (Methyl-tert-butyl ether)

-

Water (Milli-Q)

-

Stock IS: rac-1,2-DPG-d5 dissolved in Chloroform:MeOH (1:1) at 100 µM.

Step-by-Step Methodology:

-

Sample Homogenization:

-

Transfer 50 µL of plasma or 10 mg of tissue homogenate into a glass tube (Teflon-lined cap).

-

-

Internal Standard Spiking (Crucial Step):

-

Add 10 µL of rac-1,2-DPG-d5 working solution (e.g., 1 µM).

-

Why: Adding IS before solvent addition allows it to bind to matrix proteins similarly to endogenous lipids.

-

-

Phase 1 Extraction:

-

Add 1.5 mL Methanol . Vortex for 1 minute.

-

Add 5.0 mL MTBE . Incubate at room temperature for 1 hour on a shaker.

-

Why: MTBE solubilizes the neutral lipids (DAGs/TAGs).

-

-

Phase Separation:

-

Add 1.25 mL Water to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes.

-

-

Collection:

-

Collect the upper organic phase (MTBE layer).

-

Note: Unlike Chloroform methods, the lipid-rich layer is on top, minimizing contamination from the protein pellet at the bottom.

-

-

Re-extraction (Optional but Recommended):

-

Re-extract the lower phase with 2 mL MTBE/Methanol/Water (10:3:2.5) to maximize recovery.

-

-

Drying & Reconstitution:

-

Dry the combined organic phases under a nitrogen stream.

-

Reconstitute in 100 µL Isopropanol:Acetonitrile:Water (65:30:5) for LC-MS injection.

-

Mass Spectrometry Parameters (Guideline)

-

Ionization: ESI Positive Mode (DAGs ionize well as

or -

Transitions (MRM):

-

Target (1,2-DPG): 586.5

313.3 (Loss of palmitic acid headgroup). -

IS (1,2-DPG-d5): 591.5

318.3 (Shifted mass).

-

-

Ammonium Adducts: It is highly recommended to add 5-10 mM Ammonium Formate to the mobile phase to force the formation of

adducts, which fragment more predictably than Sodium adducts.

References

-

Avanti Polar Lipids. (n.d.). Lipid Standards and Handling. Retrieved from [Link]

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Retrieved from [Link]

-

Eichmann, T. O., & Lass, A. (2015). DAG accumulation and PKC activation in metabolic disorders. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. angenesci.com [angenesci.com]

- 3. 1,2-Dipalmitoyl-sn-glycerol, 30334-71-5 | BroadPharm [broadpharm.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,2-Dioleoyl-3-palmitoyl-rac-glycerol | CAS 65390-75-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dipalmitoyl-rac-glycerol: Metabolic Substrate & Signaling Modulator

Technical Guide for Lipid Biochemists & Cell Biologists

Part 1: Executive Summary & Chemical Biology

1,2-Dipalmitoyl-rac-glycerol (DPG) is frequently misunderstood in experimental biology. While it belongs to the diacylglycerol (DAG) family—classically known as second messengers that activate Protein Kinase C (PKC)—DPG behaves distinctly from its unsaturated counterparts (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG).

This guide delineates the biophysical paradox of DPG: it is a critical metabolic intermediate for pulmonary surfactant synthesis but a functionally "silent" or weak agonist for canonical PKC signaling due to its phase transition properties.

Physicochemical Profile

| Property | Specification | Biological Implication |

| Molecular Structure | Two saturated C16:0 chains (Palmitic acid) | High packing density; rigid membrane domains. |

| Stereochemistry | rac-glycerol (50:50 sn-1,2 / sn-2,3) | Only the sn-1,2 isomer is a substrate for biological enzymes (e.g., DAG Kinase). |

| Phase Transition ( | > 60°C (Pure) | Exists as a solid gel phase at physiological temperature (37°C). |

| Solubility | Extremely Hydrophobic | Requires specific liposome delivery systems; insoluble in aqueous media. |

Part 2: The Signaling Paradox (PKC Activation)

Why DPG is a "Poor" Second Messenger

In canonical signaling, Phospholipase C (PLC) generates DAGs with polyunsaturated fatty acids (PUFAs) at the sn-2 position. These unsaturated DAGs increase membrane fluidity and recruit PKC to the plasma membrane via the C1 domain.

DPG fails to robustly activate PKC in physiological membranes for two mechanistic reasons:

-

Phase Separation: Due to its high melting point and saturated nature, DPG segregates into ordered "gel-like" microdomains (rafts) within the fluid lipid bilayer. It is physically sequestered away from PKC.

-

C1 Domain Affinity: The C1 domain of PKC requires a specific stereochemistry and lipid fluidity to penetrate the membrane interface. DPG's rigid acyl chains prevent the induced fit required for high-affinity PKC binding.

Critical Insight: Researchers using DPG as a generic "DAG analog" to stimulate PKC will likely observe false negatives . Use PMA (phorbol ester) or OAG (1-oleoyl-2-acetyl-sn-glycerol) for positive PKC control. Use DPG to study lipid metabolism or membrane rigidity.

Visualization: Membrane Phase Behavior & PKC Access

The following diagram illustrates why unsaturated DAG (SAG) activates PKC while saturated DPG does not.

Caption: Differential activation of PKC. Unsaturated DAGs (Green) remain fluid, recruiting PKC. Saturated DPG (Red) forms rigid domains, preventing C1 domain insertion.

Part 3: Metabolic Significance (The Kennedy Pathway)

While DPG is a poor signaler, it is the essential precursor for the synthesis of Dipalmitoylphosphatidylcholine (DPPC) , the primary surface-active component of lung surfactant. This occurs primarily in Alveolar Type II epithelial cells via the Kennedy Pathway (de novo synthesis).

The de novo Synthesis Workflow

-

Phosphatidic Acid (PA) is dephosphorylated by Lipin (PAP) to form 1,2-Dipalmitoyl-sn-glycerol .

-

CPT (Cholinephosphotransferase) transfers phosphocholine from CDP-Choline to the sn-3 position of the DAG.

-

Result: DPPC (Surfactant).

Note on Racemic Mixtures: In a rac-DPG mixture, the sn-1,2 enantiomer is the substrate for CPT. The sn-2,3 enantiomer may accumulate or be slowly remodeled, potentially acting as a competitive inhibitor if used in high concentrations in cell-free assays.

Caption: The Kennedy Pathway in Alveolar Type II cells. DPG is the obligate intermediate for DPPC synthesis.

Part 4: Experimental Protocols

Preparation of DPG Liposomes (High-Temperature Method)

Because DPG is solid at 37°C, standard liposome protocols will fail. You must work above the phase transition temperature (

Reagents:

-

1,2-Dipalmitoyl-rac-glycerol (DPG)[1][]

-

Carrier Lipid: DOPC or DPPC (optional, for stability)

-

Buffer: PBS or HEPES (pH 7.4)

Protocol:

-

Solubilization: Dissolve DPG in Chloroform:Methanol (2:1) in a glass vial.

-

Note: Pure DPG is extremely hydrophobic.

-

-

Drying: Evaporate solvent under a stream of Nitrogen gas while rotating the vial to form a thin film.

-

Critical: Desiccate under vacuum for >2 hours to remove trace solvent.

-

-

Hydration (The Heat Step):

-

Size Reduction (Sonication):

-

Sonicate using a probe sonicator while maintaining the sample temperature >50°C.

-

Target: Small Unilamellar Vesicles (SUVs) for better cell uptake.

-

-

Cell Treatment:

-

Treat cells immediately. Note that upon cooling to 37°C (culture temp), DPG vesicles may become rigid/instable.

-

Validation: Use fluorescent NBD-DPG to verify cellular uptake vs. membrane adherence.

-

References

-

Mechanism of PKC Activation

- Nishizuka, Y. (1995). "Protein kinase C and lipid signaling for sustained cellular responses." FASEB Journal.

- Key Finding: Established that unsaturated DAGs are the primary physiological activators, while satur

-

Phase Separation & Signaling

-

Lung Surfactant Metabolism

-

Post, M., et al. (1984). "The synthesis of DPPC... in the lung."[7] Biochimica et Biophysica Acta.

- Key Finding: Delineates the role of DPG as the rate-limiting substrate in the Kennedy p

-

-

Liposome Preparation

- Avanti Polar Lipids Technical Guides.

- Key Finding: Standard protocols for handling high-transition temper

Sources

- 1. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (sodium salt) [handomchemicals.com]

- 3. Liposomes: Protocol [inanobotdresden.github.io]

- 4. benchchem.com [benchchem.com]

- 5. Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of saturated versus unsaturated dietary fatty acids on weight gain and myocellular lipid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

rac-1,2-Dipalmitoylglycerol-d5 vs sn-1,2 isomer differences

An In-Depth Technical Guide to the Core Differences Between rac-1,2-Dipalmitoylglycerol-d5 and its sn-1,2 Isomer

Introduction: Deconstructing Diacylglycerol Isomerism

Diacylglycerols (DAGs) are fundamental lipid molecules, acting as central intermediates in glycerolipid metabolism and as potent second messengers in cellular signaling.[1][2] A DAG molecule consists of a glycerol backbone to which two fatty acid chains are esterified. For the researcher, scientist, or drug development professional, a nuanced understanding of DAG's molecular architecture is not merely academic; it is critical for experimental design and data interpretation. The seemingly subtle variations in this architecture give rise to distinct isomers with profoundly different biological functions.[1][3]

This guide focuses on two specific variants of dipalmitoylglycerol: rac-1,2-Dipalmitoylglycerol-d5 and sn-1,2-Dipalmitoylglycerol-d5 . We will dissect their structural differences, explore the stark contrast in their biological activities, detail the analytical methodologies required to distinguish them, and provide practical guidance for their application in research.

The nomenclature itself provides the first clue to their core difference:

-

1,2-Dipalmitoyl- : This indicates that two palmitic acid (16:0) chains are attached to the glycerol backbone. The numbers "1,2" specify the positions of these fatty acids, making this a regioisomer distinct from 1,3-dipalmitoylglycerol.

-

sn- : This is the designation for "stereospecific numbering," which defines the absolute configuration of the chiral center at the C2 position of the glycerol backbone. sn-1,2-Dipalmitoylglycerol is a single, optically pure enantiomer.

-

rac- : This stands for racemic, indicating an equimolar (1:1) mixture of two enantiomers: sn-1,2-dipalmitoylglycerol and its mirror image, sn-2,3-dipalmitoylglycerol .

-

-d5 : This denotes that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, an isotope of hydrogen. This isotopic label is invaluable for mass spectrometry-based applications, allowing the labeled standard to be distinguished from its endogenous, non-labeled counterparts.

Therefore, the central topic of this guide is the comparison between a stereochemically pure compound (sn-1,2) and its racemic mixture (rac-1,2), both isotopically labeled for analytical utility.

Part 1: The Core Distinction: Structure and Stereochemistry

The functional divergence between the sn-1,2 and rac-1,2 isomers originates entirely from their three-dimensional structure. The C2 carbon of a 1,2-diacylglycerol is a chiral center, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror images, known as enantiomers.

Figure 1: Structural representation of the relationship between the single enantiomer sn-1,2-Dipalmitoylglycerol-d5 and the racemic mixture, which contains both sn-1,2 and sn-2,3 enantiomers.

The Isotopic Label (-d5)

The "-d5" label signifies the replacement of five protons on the glycerol backbone with deuterium atoms. This modification increases the molecular weight by 5 Daltons without significantly altering the molecule's chemical or biological properties. Its purpose is purely analytical: in mass spectrometry (MS), the deuterated standard can be easily resolved from the natural, non-deuterated lipid, making it an ideal internal standard for accurate quantification.

Comparative Physical Properties

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Therefore, pure sn-1,2-dipalmitoylglycerol and pure sn-2,3-dipalmitoylglycerol are physically indistinguishable under normal conditions. The racemic mixture may sometimes have a slightly different melting point than the pure enantiomers.

| Property | sn-1,2-Dipalmitoyl-glycerol | rac-1,2-Dipalmitoyl-glycerol |

| Synonyms | 1,2-Dipalmitoyl-sn-glycerol; L-1,2-Dipalmitin; D-2,3-Dipalmitin | (±)-1,2-Dipalmitoylglycerol; DL-1,2-Dipalmitin |

| Molecular Formula | C35H68O5 | C35H68O5 |

| Molecular Weight | 568.91 g/mol | 568.91 g/mol |

| Melting Point | 66-69 °C[4] | ~64 °C[5] |

| Appearance | White to off-white solid[4] | Powder[6] |

| Solubility | Chloroform, Ethanol, DMF, DMSO[7] | Ether, Chloroform[8] |

| Storage Temp. | -20°C[4][6][7] | -20°C[6] |

Table 1: Comparison of physical and chemical properties for the non-deuterated forms. The properties of the d5-labeled analogs are expected to be nearly identical.

Part 2: Biological Significance & Functional Divergence

The most profound difference between the isomers lies in their interaction with biological systems. Cellular machinery, particularly enzymes, is inherently chiral and can distinguish between enantiomers with remarkable precision.

The Canonical Pathway: Stereospecific Generation of sn-1,2-DAG

In cellular signaling, the biologically active DAG isomer is generated through the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC). Due to the stereochemistry of the precursor phospholipid, this process exclusively produces the sn-1,2-DAG isomer.[9] This isomer remains in the plasma membrane to act as a second messenger.

Figure 2: The canonical signaling pathway showing the specific generation of sn-1,2-DAG and its activation of Protein Kinase C (PKC).

Stereospecific Activation of Protein Kinase C (PKC)

The primary target of sn-1,2-DAG is the family of Protein Kinase C (PKC) isozymes. The interaction is highly stereospecific.

-

sn-1,2-Diacylglycerols are potent activators of PKC.[10][11] The specific three-dimensional arrangement of the two acyl chains and the free hydroxyl group at the sn-3 position is required for proper binding to the C1 domain of PKC, leading to its activation.[12]

-

sn-2,3-Diacylglycerols are biologically inactive as PKC activators.[13] Their mirror-image structure does not fit correctly into the enzyme's binding site.

-

1,3-Diacylglycerols are also unable to activate PKC effectively.[14]

This has a critical consequence for research:

When using rac-1,2-Dipalmitoylglycerol , only 50% of the material (the sn-1,2-enantiomer) is capable of activating PKC. Therefore, its effective potency for PKC activation is half that of pure sn-1,2-Dipalmitoylglycerol .

It is also noteworthy that saturated DAGs like dipalmitoylglycerol are generally considered weak activators of PKC compared to species containing an unsaturated fatty acid at the sn-2 position, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[7][15][16]

Metabolic Fate

The stereoselectivity of enzymes extends beyond signaling. Key enzymes in lipid metabolism, such as diacylglycerol kinases (DGKs) and diacylglycerol acyltransferases (DGATs), also show a strong preference for the sn-1,2 isomer as a substrate for the synthesis of phosphatidic acid and triacylglycerols, respectively.[1][13]

Part 3: Analytical Strategies for Isomer Differentiation

Distinguishing between the rac-1,2 and sn-1,2 isomers is an analytical challenge because enantiomers have identical molecular weights and exhibit identical behavior in achiral analytical systems. Specialized techniques are required.

Chromatographic Methods: The Gold Standard

The most effective way to resolve enantiomers is through chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method. The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[17][18] To improve separation and detection, DAGs are often derivatized with an agent like (R)-1-(1-naphthyl)-ethylamine or 3,5-dinitrophenylurethane, which introduces a chromophore for UV detection.[17][19][20] The sn-1,2- and sn-2,3- enantiomers can be completely separated using this technique.[19]

-

Chiral Supercritical Fluid Chromatography (SFC): SFC is a more recent technique that offers faster and more efficient separations of chiral lipids compared to HPLC.[21] Using a chiral column, baseline separation of DAG enantiomers can be achieved in minutes, making it highly suitable for high-throughput analysis.[21][22]

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard ¹H or ¹³C NMR cannot differentiate between enantiomers. However, it is excellent for distinguishing between regioisomers (e.g., 1,2-DAG vs. 1,3-DAG) by analyzing the chemical shifts of the glycerol backbone protons.[23][24][25] To resolve enantiomers using NMR, one must use a chiral derivatizing agent (like a Mosher's ester) to convert the enantiomers into diastereomers, which will then exhibit distinct NMR signals.[23]

-

Mass Spectrometry (MS): MS alone cannot distinguish enantiomers as they have the same mass-to-charge (m/z) ratio. Its power lies in its coupling with a chiral separation front-end (e.g., Chiral HPLC-MS or Chiral SFC-MS). In this configuration, the chromatography separates the sn-1,2 and sn-2,3 isomers, and the mass spectrometer provides sensitive and specific detection and quantification. The d5-label is essential here, as it allows the instrument to selectively monitor the mass of the internal standard versus its endogenous counterpart.

Part 4: Practical Applications & Experimental Design

The choice between rac-1,2-dipalmitoylglycerol-d5 and sn-1,2-dipalmitoylglycerol-d5 is dictated entirely by the experimental question.

| Application | Recommended Isomer | Rationale |

| PKC Activation Studies | sn-1,2-Dipalmitoylglycerol-d5 | To study the direct effects of the biologically active isomer without confounding factors from the inactive enantiomer. |

| Metabolic Flux Analysis | sn-1,2-Dipalmitoylglycerol-d5 | To trace the metabolic fate of the physiologically relevant precursor for phospholipid and triacylglycerol synthesis. |

| Internal Standard for Quantifying sn-1,2-DAG | sn-1,2-Dipalmitoylglycerol-d5 | For precise quantification of the specific, biologically active endogenous DAG species using LC-MS/MS. |

| Internal Standard for Quantifying Total 1,2-DAG | rac-1,2-Dipalmitoylglycerol-d5 | If the goal is to measure the total pool of 1,2-DAGs (both enantiomers) and an analytical method that co-elutes them is used. |

| Model Membrane Studies | rac-1,2-Dipalmitoylglycerol-d5 | In biophysical studies where the primary goal is to understand the effect of a diacylglycerol on membrane properties (e.g., curvature, fluidity) and stereochemistry is less critical.[26] |

| Chemical Synthesis Precursor | rac-1,2-Dipalmitoylglycerol-d5 | Can be used as a cost-effective starting material from which the individual enantiomers can be isolated via preparative chiral chromatography. |

Experimental Protocol: Chiral HPLC-based Isomer Purity Check

This protocol outlines a general workflow for verifying the enantiomeric purity of a sample claimed to be sn-1,2-dipalmitoylglycerol.

Figure 3: A generalized workflow for the analytical separation of DAG enantiomers using chiral HPLC after derivatization.

Step-by-Step Methodology:

-

Derivatization: React a known quantity of the DAG sample with a chiral derivatizing agent, such as (R)-(+)-1-(1-naphthyl)ethyl isocyanate, in the presence of a catalyst like pyridine. This reaction converts the enantiomeric DAGs into diastereomeric urethanes.[20]

-

Chromatography:

-

Column: Use a chiral stationary phase column, for example, one packed with (R)-1-(1-naphthyl)-ethylamine polymer bonded to silica.[17]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of hexane, dichloromethane, and ethanol, is used for normal-phase separation.[19]

-

Temperature: Column temperature may need to be controlled (e.g., cooled to -25°C) to achieve baseline separation.[17]

-

-

Detection: Use a UV detector set to a wavelength where the derivatizing agent strongly absorbs light (e.g., ~280 nm for the naphthyl group).

-

Analysis:

-

If the sample is pure sn-1,2-dipalmitoylglycerol, a single chromatographic peak will be observed.

-

If the sample is rac-1,2-dipalmitoylglycerol, two distinct peaks of approximately equal area will be observed, corresponding to the sn-1,2 and sn-2,3 derivatives.[19]

-

Conclusion

The distinction between rac-1,2-Dipalmitoylglycerol-d5 and sn-1,2-Dipalmitoylglycerol-d5 is a clear illustration of the principle of stereochemistry in biological systems. While chemically similar, they are not interchangeable. The sn-1,2 isomer is the specific, biologically active signaling molecule produced and recognized by cellular enzymes, most notably Protein Kinase C. The rac-1,2 form is a 1:1 mixture of this active molecule and its inactive mirror image.

References

-

Enantiomer Separation of Diacylglycerol Derivatives of Marine Fish Triacylglycerols Using a Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. PubMed. [Link]

-

Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. PubMed. [Link]

-

Analysis of diacylglycerols by ultra performance liquid chromatography-quadrupole time-of-flight mass spectrometry: Double bond location and isomers separation. PlumX Metrics. [Link]

-

Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. PubMed. [Link]

-

DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. SpringerLink. [Link]

-

High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. SpringerLink. [Link]

-

Direct Chiral Supercritical Fluid Chromatography–Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols. ACS Publications. [Link]

-

Diacylglycerols. Sustainability Directory. [Link]

-

HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. ACS Publications. [Link]

-

Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PubMed Central. [Link]

-

The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

-

Direct Chiral Supercritical Fluid Chromatography–Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols. ACS Publications. [Link]

-

HPLC separation and NMR structural elucidation of sn-1,2-, 2,3-, and 1,3-diacylglycerols from olive oil as naphthylethylurethane derivatives. PubMed. [Link]

-

Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. MDPI. [Link]

-

Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis Online. [Link]

-

A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. PubMed Central. [Link]

-

Glycerolipid Metabolism and Signaling in Health and Disease. Endocrine Reviews, Oxford Academic. [Link]

-

High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI. [Link]

-

The stereospecific activation of protein kinase C. PubMed. [Link]

-

Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. PubMed Central. [Link]

-

The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. PubMed Central. [Link]

Sources

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 4. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1,2-ジパルミトイル-rac-グリセリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2-DIPALMITOYL-SN-GLYCEROL | 30334-71-5 [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aocs.org [aocs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. HPLC separation and NMR structural elucidation of sn-1,2-, 2,3-, and 1,3-diacylglycerols from olive oil as naphthylethylurethane derivatives [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. chemimpex.com [chemimpex.com]

A Technical Guide to Diacylglycerol Internal Standards for Quantitative Mass Spectrometry

Introduction: The Critical Role of Diacylglycerol and the Necessity for Precision

Diacylglycerols (DAGs) are far more than simple intermediates in lipid metabolism; they are pivotal second messengers in a multitude of cellular signaling pathways.[1][2] Functioning at the crossroads of lipid biosynthesis and cellular communication, DAGs regulate a vast array of physiological processes by activating key enzymes like protein kinase C (PKC).[1] This activation triggers cascades that influence cell proliferation, differentiation, and apoptosis.[1] Given their central role, aberrant DAG concentrations are implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and cardiovascular disorders.[3][4]

Accurate quantification of specific DAG molecular species is therefore essential for researchers seeking to unravel the complex mechanisms of disease and develop novel therapeutic interventions. However, the quantitative analysis of DAGs is fraught with challenges. Their low abundance, lack of a permanent charge, and the vast number of structurally similar isomers make them difficult to measure accurately.[3][5] Furthermore, analytical variability introduced during sample preparation, extraction, and mass spectrometric analysis can significantly skew results.

This is where the indispensable role of the internal standard (IS) comes into play. An ideal internal standard is a compound that behaves identically to the analyte of interest (the endogenous DAG) throughout the entire analytical workflow but is distinguishable by the mass spectrometer. By adding a known quantity of an appropriate internal standard to a sample at the very beginning of the workflow, we can correct for analyte loss during extraction and variability in ionization, a powerful technique known as stable isotope dilution (SID).[6][7] This guide provides an in-depth exploration of the principles, selection, and application of diacylglycerol internal standards, empowering researchers to achieve the highest level of accuracy and confidence in their quantitative data.

The Challenge of DAG Quantification: Why Internal Standards are Non-Negotiable

Quantitative analysis of lipids by mass spectrometry (MS), particularly electrospray ionization (ESI)-MS, is susceptible to several sources of error that can undermine the accuracy of the results.[1][3]

-

Extraction Inefficiency and Analyte Loss: The process of extracting lipids from complex biological matrices (e.g., tissues, cells, plasma) is never 100% efficient.[4] Lipids can be lost at various stages, from initial homogenization to phase separation and solvent evaporation. This loss is often non-uniform across different lipid species.

-

Ionization Suppression/Enhancement: The efficiency of ESI can be significantly affected by the presence of other co-eluting molecules in the sample, a phenomenon known as matrix effects. This can lead to either suppression or enhancement of the analyte signal, resulting in under- or overestimation of its concentration.[6]

-

Instrumental Variability: Day-to-day and even run-to-run variations in mass spectrometer performance can introduce inconsistencies in signal intensity.

An internal standard acts as a reliable benchmark to navigate these challenges. By tracking the signal of the IS relative to the endogenous analyte, we can normalize the data and correct for these sources of variability.[6] The fundamental assumption is that any loss or signal fluctuation experienced by the analyte will be mirrored by the internal standard.

Types of Diacylglycerol Internal Standards: A Comparative Overview

The choice of internal standard is a critical decision that directly impacts the quality of the quantitative data. The most common and effective types of internal standards for DAG analysis fall into two main categories: stable isotope-labeled standards and structurally similar (homologous) standards.

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

SIL internal standards are considered the gold standard for quantitative mass spectrometry.[6][7] These are synthetic versions of the endogenous DAG molecules where one or more atoms have been replaced with a heavy isotope, typically deuterium (²H or D) or carbon-13 (¹³C).

-

Principle: SIL standards are chemically identical to their endogenous counterparts, meaning they share the same retention time in liquid chromatography (LC) and exhibit nearly identical ionization efficiency. However, their increased mass allows them to be distinguished by the mass spectrometer.

-

Advantages:

-

Highest Accuracy: They correct for matrix effects and extraction losses with the highest fidelity.[6]

-

Co-elution: They co-elute with the analyte, ensuring they experience the same matrix effects at the same time.

-

-

Disadvantages:

-

Cost and Availability: Synthesizing a comprehensive suite of SIL standards for every possible DAG species can be prohibitively expensive.

-

Isotopic Overlap: If not carefully designed, the isotopic distribution of the analyte and the standard can overlap, complicating data analysis.

-

Structurally Similar Internal Standards

When a specific SIL standard is unavailable or cost-prohibitive, researchers often turn to structurally similar compounds.

-

Odd-Chain or Non-Endogenous DAGs: These are DAGs containing fatty acid chains that are not typically found in the biological system being studied (e.g., DAG 15:0/15:0 or DAG 17:0/17:0).[4]

-

Principle: These standards have similar chemical properties to the endogenous DAGs and will behave similarly during extraction and chromatography.

-

Advantages: Less expensive than SIL standards and commercially available.

-

Disadvantages: They do not co-elute perfectly with all analytes and may have different ionization efficiencies, which can introduce a degree of error.[5][8]

-

-

Homologous Series: A series of odd-chain DAGs can be used to create a calibration curve that spans the range of chain lengths of the endogenous DAGs being measured.[9]

The following table summarizes the key characteristics of different internal standard types:

| Internal Standard Type | Principle | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) | Chemically identical, mass-shifted version of the analyte. | Highest accuracy, co-elutes with analyte, corrects for matrix effects effectively.[6] | Expensive, limited commercial availability for all species. |

| Odd-Chain DAGs | Structurally similar but not naturally present in the sample. | More affordable, commercially available.[4] | Does not co-elute, potential for different ionization efficiency.[5] |

| Derivatized Standards | Chemically modified to enhance ionization and introduce a unique mass tag. | Can improve sensitivity and chromatographic separation.[3][10] | Adds an extra step to the workflow, derivatization efficiency must be 100%. |

Selecting the Right Internal Standard: Key Considerations

Choosing the most appropriate internal standard requires careful consideration of the specific experimental goals and the biological system under investigation.

-

Structural Similarity: The internal standard should be as structurally similar to the analyte(s) as possible to ensure comparable behavior during extraction and ionization. For broad profiling, a cocktail of SIL standards representing different fatty acid classes (saturated, monounsaturated, polyunsaturated) is often employed.

-

Absence from the Matrix: The chosen standard must not be naturally present in the biological sample. This is a key advantage of using odd-chain or SIL standards.[4]

-

Timing of Addition: The internal standard must be added to the sample at the earliest possible stage, ideally before any extraction or purification steps, to account for all potential sources of analyte loss.[11][12]

-

Concentration: The amount of internal standard added should be comparable to the expected concentration of the endogenous analyte to ensure both fall within the linear dynamic range of the instrument.

Experimental Workflow: A Step-by-Step Protocol for Quantitative DAG Analysis

The following protocol outlines a robust workflow for the quantification of DAGs in biological samples using stable isotope dilution LC-MS/MS.

Step 1: Sample Preparation and Internal Standard Spiking

-

Sample Collection: Rapidly quench metabolic activity by snap-freezing tissues in liquid nitrogen or placing cells on dry ice.[4] This is crucial to prevent enzymatic degradation or alteration of DAG profiles.

-

Homogenization: Homogenize frozen tissue samples in an appropriate ice-cold buffer.

-

Internal Standard Spiking: Before any further processing, add a known amount of the chosen DAG internal standard mixture directly to the homogenate.[12] This step is critical for accurate quantification.

Step 2: Lipid Extraction

The Bligh and Dyer method is a classic and effective technique for extracting total lipids from biological samples.[3][4]

-

To the homogenized sample containing the internal standard, add a mixture of chloroform and methanol to create a single-phase system (typically 1:2:0.8 Chloroform:Methanol:Water).

-

Vortex thoroughly and allow the mixture to incubate.

-

Induce phase separation by adding chloroform and water, resulting in a final ratio of 2:2:1.8.

-

Centrifuge the sample to pellet the protein precipitate.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Step 3: (Optional) Derivatization

For certain applications, derivatization can be employed to improve the chromatographic properties and ionization efficiency of DAGs.[3][10][13] For example, derivatizing the hydroxyl group can prevent acyl migration on silica columns and introduce a readily ionizable moiety.[10]

Step 4: LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent compatible with the liquid chromatography system (e.g., isopropanol:acetonitrile:water).

-

Chromatography: Separate the different lipid species using reversed-phase liquid chromatography. This separates DAGs based on their hydrophobicity (a function of chain length and degree of unsaturation).

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. In MRM, you pre-define the precursor ion (the intact DAG) and a specific fragment ion for both the endogenous analyte and the internal standard. This provides a high degree of specificity and sensitivity.

Step 5: Data Analysis and Quantification

-

Peak Integration: Integrate the area under the curve for the MRM transitions of both the endogenous DAG and the internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Determine the concentration of the endogenous DAG by comparing this ratio to a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard.[6]

The following diagram illustrates the core principle of quantification using an internal standard:

Caption: Workflow for Quantification using an Internal Standard.

The Role of Diacylglycerol in Cellular Signaling

To appreciate the importance of accurate DAG quantification, it is helpful to visualize their position in key signaling pathways. One of the most well-studied is the phospholipase C (PLC) pathway.

Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.

As this diagram illustrates, an external signal activates PLC, which then cleaves the membrane lipid PIP₂ into two second messengers: IP₃ and DAG.[14][15] While IP₃ triggers the release of calcium from intracellular stores, DAG remains in the membrane to activate PKC.[15] The activity of this pathway is tightly regulated, in part by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating the DAG signal.[2][16] Precise quantification of DAG is therefore essential to study the dynamics of this pathway in both healthy and diseased states.

Troubleshooting and Best Practices

-

Check for Contamination: Always run a solvent blank to ensure there is no contamination from the system or solvents that could interfere with your analysis.[11]

-

Assess Recovery: To validate your extraction method, you can compare the signal of a standard spiked into the sample before extraction versus one spiked in after extraction.[17]

-

Linearity and Dynamic Range: Always generate a calibration curve to ensure your measurements fall within the linear dynamic range of the instrument.[6]

-

Isomer Separation: Be aware that DAGs exist as 1,2- and 1,3- isomers. Acyl migration can occur, especially under acidic or basic conditions or on certain chromatography columns.[10] Using derivatization or specialized chromatography may be necessary to resolve these isomers.[9][10]

Conclusion

The accurate quantification of diacylglycerols is a challenging but critical task for advancing our understanding of cellular physiology and disease. The judicious selection and proper use of internal standards, particularly stable isotope-labeled analogs, are non-negotiable for achieving reliable and reproducible results. By compensating for inevitable sample loss and analytical variability, internal standards empower researchers to measure subtle but significant changes in DAG metabolism. This technical guide provides a foundational framework for developing and implementing robust, high-quality quantitative workflows, ensuring that the resulting data is not only precise but also biologically meaningful.

References

-

Gao, F., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments (JoVE). [Link]

-

Shulga, Y. V., & Epand, R. M. (2012). Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. Journal of Pharmacological Sciences. [Link]

-

Chib, S., et al. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences. [Link]

-

Gómez-Merino, F. C., et al. (2012). Does diacylglycerol serve as a signaling molecule in plants?. Communicative & Integrative Biology. [Link]

-

Han, X., & Gross, R. W. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Journal of Lipid Research. [Link]

-

JoVE. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. [Link]

-

JoVE Science Education Database. (2026). Extraction of cellular lipids in stable isotope dilution liquid chromatography-mass spectrometry. [Link]

-

Cheng, H., et al. (2015). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Scientific Reports. [Link]

-

Ammit, A. J. (2017). Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Al-Sari, N., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research. [Link]

-

AOCS Lipid Library. (2019). Lipidomic Analysis of Glycerolipids. [Link]

-

JoVE. (2026). Extraction of cellular lipids in stable isotope dilution liquid chromatography-mass spectrometry. YouTube. [Link]

-

Hutchins, P. M., et al. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. International Journal of Mass Spectrometry. [Link]

-

Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry. [Link]

-

vom Dorp, K., et al. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology. [Link]

-

vom Dorp, K., et al. (2013). Quantification of diacylglycerol by mass spectrometry. PubMed. [Link]

-

Turpin-Nolan, S. M., et al. (2019). A New Targeted Lipidomics Approach Reveals Lipid Droplets in Liver, Muscle and Heart as a Repository for Diacylglycerol and Ceramides. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

Sources

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 3. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis [jove.com]

- 8. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. youtube.com [youtube.com]

- 13. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

normal phase vs reverse phase LC separation of rac-1,2-Dipalmitoylglycerol-d5

This guide outlines the strategic separation of rac-1,2-Dipalmitoylglycerol-d5 (1,2-DPG-d5) , a critical deuterated internal standard used in lipidomics.

The separation of 1,2-diacylglycerols (1,2-DAGs) is technically demanding due to their thermodynamic instability. They spontaneously isomerize to the more stable 1,3-diacylglycerol (1,3-DAG) regioisomer. This guide details how to control this migration while achieving resolution using Normal Phase (NP) and Reverse Phase (RP) Liquid Chromatography.

Part 1: The Scientific Challenge

Analyte Profile:

-

Compound: rac-1,2-Dipalmitoylglycerol-d5 (Glycerol-d5 backbone).

-

Role: Internal Standard for quantifying endogenous DAGs via LC-MS/MS.

-

Critical Attribute: Purity of the 1,2-regioisomer.

-

The Problem: Acyl Migration. The 1,2-isomer is thermodynamically unstable. In the presence of heat, moisture, acids (silica silanols), or bases, the acyl group at the sn-2 position migrates to the sn-3 position, forming 1,3-DPG.

Why Separation Mode Matters:

-

Normal Phase (NP): Separates lipids by headgroup polarity . It provides excellent resolution between 1,2-DAG and 1,3-DAG regioisomers but poses a high risk of on-column isomerization due to silica acidity.

-

Reverse Phase (RP): Separates lipids by hydrophobicity (chain length/saturation). It is gentler (less isomerization) and compatible with ESI-MS but requires careful gradient optimization to resolve regioisomers.

Mechanism of Acyl Migration

The following diagram illustrates the pathway you must prevent during analysis.

Caption: The thermodynamic shift from 1,2-DAG to 1,3-DAG via a five-membered ring intermediate.

Part 2: Normal Phase (NP) LC Protocol

Best For: Strict separation of lipid classes (TAGs vs. DAGs vs. MAGs) and regioisomer confirmation. Risk Level: High (Silica acidity catalyzes migration).

Chromatographic Conditions

-

Column: Silica (Type B, high purity) or Diol-bonded phase.

-

Recommendation:Phenomenex Luna Silica(2) or YMC-Pack Diol-NP . The Diol phase is less acidic than bare silica, reducing on-column isomerization.

-

Dimensions: 150 x 2.1 mm, 3 µm or 5 µm.

-

-

Mobile Phase A: Hexane (or Isooctane).

-

Mobile Phase B: Isopropanol (IPA) or Methyl tert-butyl ether (MTBE).

-

Note: Avoid Methanol/Water in NP as they can accelerate hydrolysis/migration.

-

-

Flow Rate: 0.2 – 0.5 mL/min.

-

Temperature: 20°C (Strictly controlled. Higher temps >30°C accelerate migration).

Gradient Methodology (Hexane/MTBE System)

This gradient separates 1,3-DPG from 1,2-DPG based on the accessibility of the hydroxyl group.

| Time (min) | % Mobile Phase A (Hexane) | % Mobile Phase B (MTBE) | Event |

| 0.0 | 98 | 2 | Equilibrate |

| 5.0 | 98 | 2 | Elute TAGs |

| 15.0 | 80 | 20 | Elute 1,3-DAGs |

| 20.0 | 70 | 30 | Elute 1,2-DAGs |

| 25.0 | 98 | 2 | Re-equilibrate |

Expected Elution Order (NP)

-

Triacylglycerols (TAGs): Elute first (least polar).

-

1,3-DPG-d5: Elutes second. The hydroxyl is sterically hindered/hydrogen-bonded internally, making it less polar than the 1,2-isomer.

-

1,2-DPG-d5: Elutes last. The vicinal hydroxyl/ester arrangement exposes the polar headgroup more effectively to the silica.

Part 3: Reverse Phase (RP) LC Protocol

Best For: LC-MS/MS quantification, molecular species profiling, and minimizing artifact formation. Risk Level: Low (Neutral pH, aqueous-organic solvents).

Chromatographic Conditions

-

Column: C18 (High coverage, end-capped).

-

Recommendation:Waters Acquity BEH C18 or Agilent ZORBAX Eclipse Plus C18 .

-

Dimensions: 100 x 2.1 mm, 1.7 µm or 1.8 µm (UHPLC).

-

-

Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Role of Ammonium Formate: Enhances ionization ([M+NH4]+ adducts) for the d5 standard.

-

-

Temperature: 40°C (Acceptable in RP as solvents are less conducive to migration than dry silica).

Gradient Methodology

RP separates based on the lipophilicity of the palmitoyl chains.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Injection |

| 2.0 | 50 | 50 | Elute polar lipids |

| 12.0 | 0 | 100 | Elute 1,2-DPG-d5 |

| 15.0 | 0 | 100 | Wash |

| 15.1 | 60 | 40 | Re-equilibrate |

Expected Elution Order (RP)

-

1,3-DPG-d5: Elutes before 1,2-DPG-d5.

-

Why? 1,3-DAGs have a slightly more compact "tuning fork" shape compared to the "hairpin" shape of 1,2-DAGs, reducing their interaction surface area with the C18 chains slightly, or making them slightly more soluble in the mobile phase.

-

-

1,2-DPG-d5: Elutes after the 1,3-isomer.

Part 4: Comparative Analysis & Workflow

The following table summarizes the decision matrix for choosing the correct separation mode.

| Feature | Normal Phase (NP) | Reverse Phase (RP) |

| Separation Mechanism | Polar Headgroup Interaction | Hydrophobic Tail Interaction |

| Isomer Resolution | High (Baseline separation of 1,2 vs 1,3) | Moderate (Requires optimization) |

| Elution Order | 1,3-DPG | 1,3-DPG |

| MS Compatibility | Poor (Requires post-column addition) | Excellent (Direct ESI) |

| Sample Stability | Poor (Silica catalyzes isomerization) | Good (Neutral conditions) |

| Primary Use Case | Purity checking, Prep-LC | High-throughput Quantitation |

Experimental Workflow Diagram

This workflow ensures data integrity from sample prep to MS detection.

Caption: Decision tree for selecting NP vs RP based on analytical goals (Purity vs Quant).

Part 5: Critical Protocol - Handling & Stability

Expert Insight: The validity of your measurement depends entirely on preventing the 1,2

-

Solvent Choice: Never store 1,2-DPG standards in methanol or protic solvents for extended periods. Use Chloroform , Hexane , or Toluene .

-

Temperature: Keep autosamplers at 4°C .

-

Glassware: Use silanized glass vials to prevent surface acidity from catalyzing migration.

-

MS Detection of d5:

-

1,2-Dipalmitoylglycerol-d5 (C35H63D5O5).

-

Monoisotopic Mass (Neutral): ~573.5 Da.

-

Target Ion (ESI+): [M+NH4]+ = 591.5 m/z . (Note: Check exact mass based on specific isotope placement).

-

Validation: Ensure the d5 standard does not co-elute with endogenous 1,2-DPG if using low-res MS, although the mass shift usually allows separation by m/z. In RP, deuterated lipids may elute slightly earlier than non-deuterated analogs (isotope effect).

-

References

-

Itabashi, Y. (2025). Reversed-Phase HPLC Separation of 1,2-Diacylglycerol Regioisomers. ResearchGate. Link

-

Redman, C. et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Link

-

Murphy, R.C. et al. (2007). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. National Institutes of Health (PMC). Link

-

Kodali, D.R. et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids. Link

-

AOCS Lipid Library. (2019). Triacylglycerol Regioisomers Analysis. American Oil Chemists' Society. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression in d5-DAG Lipidomics

Welcome to the technical support center for d5-DAG lipidomics. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to signal suppression in their mass spectrometry-based analyses. The following question-and-answer format provides in-depth, field-proven insights to ensure the accuracy and reproducibility of your experimental results.

Section 1: Understanding and Identifying Signal Suppression

Q1: What is signal suppression in the context of d5-DAG lipidomics, and why is it a concern?

A1: Signal suppression, a type of matrix effect, is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte—in this case, diacylglycerols (DAGs) and their deuterated internal standard (d5-DAG)—is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can significantly compromise the sensitivity, accuracy, and precision of your quantitative analysis.[1] In lipidomics, this is a major challenge because biological samples are complex mixtures containing numerous compounds like phospholipids, salts, and proteins that can interfere with the ionization of your analytes of interest.[3]

Q2: My d5-DAG internal standard signal is low and inconsistent across samples. How can I confirm if signal suppression is the cause?

A2: A variable d5-DAG signal is a classic indicator of inconsistent matrix effects between samples.[1] To definitively diagnose signal suppression, a post-column infusion experiment is the gold standard.

Here’s the principle: A constant flow of your d5-DAG standard is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source. Simultaneously, you inject a blank matrix sample (an extract from a sample that does not contain your analyte). If signal suppression is occurring, you will observe a significant drop in the d5-DAG signal at the retention times where matrix components elute.[3]

Experimental Protocol: Post-Column Infusion Setup

Objective: To identify regions of ion suppression in your LC method.

Materials:

-

Your LC-MS system

-

A syringe pump

-

A T-junction and appropriate tubing

-

A solution of your d5-DAG internal standard at a known concentration

-

A prepared blank matrix extract (e.g., plasma or tissue extract without the analyte)

Procedure:

-

Prepare the Infusion Solution: Create a solution of your d5-DAG standard in a solvent compatible with your mobile phase. The concentration should be sufficient to produce a stable and robust signal.

-

System Setup:

-

Connect the outlet of your LC column to one inlet of the T-junction.

-

Connect the syringe pump containing the d5-DAG solution to the second inlet of the T-junction.

-

Connect the outlet of the T-junction to the electrospray ionization (ESI) source of your mass spectrometer.

-

-

Establish a Stable Baseline: Begin infusing the d5-DAG solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC is running with your mobile phase. Monitor the d5-DAG signal in the mass spectrometer until you achieve a stable baseline.

-

Inject Blank Matrix: Once the baseline is stable, inject your prepared blank matrix extract onto the LC column and begin your chromatographic run.

-

Analyze the Data: Monitor the d5-DAG signal throughout the run. Any significant dip in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.

Section 2: Troubleshooting Strategies at the Sample Preparation Stage

Q3: I suspect my sample preparation method is contributing to signal suppression. What are the most common culprits and how can I mitigate them?

A3: Inadequate sample preparation is a primary source of matrix effects.[2] For lipidomics, especially when analyzing complex biological fluids like plasma or serum, phospholipids are a major cause of ion suppression in positive ion electrospray mode (+ESI).[4]

Common Culprits and Solutions:

| Culprit | Mechanism of Suppression | Recommended Solution |

| Phospholipids | High concentrations in biological matrices compete for ionization, particularly in +ESI mode. | Implement targeted phospholipid removal techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] A fluorous biphasic extraction has been shown to remove over 99.9% of phospholipids, significantly reducing matrix effects in DAG analysis.[4][5][6] |

| Salts and Buffers | Non-volatile salts can accumulate in the ion source, leading to instability and suppression of the analyte signal.[1] | Use volatile buffers (e.g., ammonium formate, ammonium acetate) and minimize their concentration. If high salt concentrations are unavoidable, consider offline desalting steps like SPE. |

| Proteins | Can precipitate in the ion source and contaminate the system, leading to signal drift and suppression.[3] | Perform protein precipitation (e.g., with cold acetone or methanol) followed by centrifugation to remove the bulk of proteins before extraction.[3] |

Workflow Diagram: Optimizing Sample Preparation for d5-DAG Analysis

Caption: Optimized sample preparation workflow for d5-DAG lipidomics analysis.

Section 3: Chromatographic and Mass Spectrometric Optimization

Q4: Can I reduce signal suppression by modifying my LC method?

A4: Absolutely. Chromatographic separation is a powerful tool to mitigate signal suppression. The goal is to separate your d5-DAG and target DAGs from the interfering matrix components.[2][7]

Key Strategies:

-

Improve Chromatographic Resolution:

-

Gradient Optimization: Lengthen your gradient to increase the separation between your analytes and interfering peaks.

-

Column Chemistry: Consider using a column with a different stationary phase (e.g., C30 instead of C18) to alter selectivity for lipids.

-

Flow Rate Reduction: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix components.[8]

-

-

Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

-

For negative ion mode analysis of other lipids, low concentrations of acetic acid (e.g., 0.02%) have been shown to enhance the signal for many lipid classes compared to ammonium acetate or ammonium hydroxide.[9] While DAGs are typically analyzed in positive mode, it highlights the importance of empirical testing of mobile phase modifiers.

-

Avoid non-volatile additives like trifluoroacetic acid (TFA) if possible, as they are known to cause significant ion suppression.[10]

-

Q5: Are there any mass spectrometer settings I can adjust to combat signal suppression?

A5: While sample preparation and chromatography are the primary lines of defense, certain MS parameters can be optimized.

-

Ion Source Parameters: Systematically optimize source parameters such as gas flows (nebulizer and drying gas), temperature, and capillary voltage. A well-optimized source can improve desolvation and minimize the impact of matrix components.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap mass spectrometers can help by providing better mass resolution, which can distinguish your analyte from isobaric interferences that might contribute to suppression.[11]

-

Multi-Dimensional Mass Spectrometry (MDMS): This approach can help minimize ion suppression by improving the signals of targeted lipid classes.[12]

Section 4: The Role of the d5-DAG Internal Standard

Q6: I've added the d5-DAG internal standard, but my results are still not reproducible. Why isn't it correcting for the signal suppression?

A6: The use of a stable isotope-labeled internal standard (SIL-IS) like d5-DAG is the gold standard for correcting variations in sample preparation and matrix effects.[13] The underlying assumption is that the SIL-IS co-elutes and experiences the same degree of ion suppression as the endogenous analyte.[2] If this isn't happening, consider the following:

-

Chromatographic Co-elution: Ensure that your d5-DAG truly co-elutes with your target DAGs. While deuterium labeling has a minimal effect on retention time, it's crucial to verify this with your specific LC method.

-

Timing of Addition: The internal standard must be added at the very beginning of the sample preparation process, before any extraction or cleanup steps.[14] This ensures it experiences the same potential losses and matrix effects as the analyte.

-

Concentration of the Internal Standard: The concentration of the d5-DAG should be appropriate for the expected concentration range of your endogenous DAGs. An excessively high concentration can lead to its own suppression effects, while a very low concentration may not provide a reliable signal.

-

Purity of the Standard: Verify the purity of your d5-DAG standard. Contamination with unlabeled DAGs can lead to inaccurate quantification.[15]

Logical Flow: Troubleshooting d5-DAG Internal Standard Issues

Caption: Troubleshooting flowchart for d5-DAG internal standard issues.

By systematically addressing these potential issues, you can effectively troubleshoot and mitigate signal suppression in your d5-DAG lipidomics experiments, leading to more reliable and accurate quantitative data.

References

-

Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 46(2), 194-207. Available at: [Link]

-

Restek Corporation. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

-

Yamashita, S., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14931–14938. Available at: [Link]

-

Han, X. (2016). Strategies to Improve/Eliminate the Limitations in Shotgun Lipidomics. ResearchGate. Available at: [Link]

-

News-Medical. (2019). Strategies Employed to Improve Shotgun Lipidomics. Available at: [Link]

-

Yamashita, S., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed. Available at: [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay. Available at: [Link]

-

Yamashita, S., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ResearchGate. Available at: [Link]

-

Hahne, T., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry, 32(4), 311-320. Available at: [Link]

-

Yamashita, S., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed. Available at: [Link]

-

Li, B., et al. (2021). Recent advances in analytical strategies for mass spectrometry-based lipidomics. Journal of Pharmaceutical Analysis, 11(5), 531-542. Available at: [Link]

-

LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. Available at: [Link]

-

Al-Amoodi, M., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Scientific Reports, 11(1), 12282. Available at: [Link]

-

Wikipedia. Ion suppression (mass spectrometry). Available at: [Link]

-

Apffel, A., et al. (1997). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of Chromatography A, 777(1), 3-21. Available at: [Link]

-

Callender, H. L., et al. (2007). Effects on normalized signal strength of additions of 34:1 DAG to lipid extracts from RAW 264.7 cells. ResearchGate. Available at: [Link]

-

Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available at: [Link]

-

SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Available at: [Link]

-

Wang, M. Z., & Fitzgerald, M. C. (2001). Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. Nucleic Acids Research, 29(19), E93. Available at: [Link]

-

Zhong, Y., et al. (2022). A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums. STAR Protocols, 3(1), 101140. Available at: [Link]

-

Beaudry, F., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(10), 1459-1465. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. sepscience.com [sepscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scioninstruments.com [scioninstruments.com]

- 15. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

correcting for isotopic overlap in diacylglycerol analysis

Topic: Correcting for Isotopic Overlap & In-Source Fragmentation Status: Operational Lead Scientist: Dr. [Name Redacted], Senior Application Scientist

Core Directive & Scope

Welcome to the technical support hub for DAG analysis. Diacylglycerols are deceptively simple lipids. While they function as critical second messengers (e.g., PKC activation) and metabolic intermediates, their analysis by mass spectrometry (MS) is prone to two major artifacts: Isotopic Overlap and In-Source Fragmentation .

If you are observing unexpectedly high DAG levels or inconsistent quantitation between saturation states, do not trust your raw data until you have validated it against the protocols below.

Diagnostic & Detection: The "Ghost DAG" Phenomenon

The Problem: The most common error in DAG analysis is not isotopic overlap, but isobaric interference from Phosphatidylcholines (PC).

Mechanism: PCs are highly abundant in biological matrices. During Electrospray Ionization (ESI), labile PC ions often lose their phosphocholine headgroup (

-

Result: You detect a "Ghost DAG" signal that is actually a fragmented PC.

-

Impact: False positive upregulation of DAGs, particularly in high-PC tissues like liver or plasma.

Visualization: The Source Fragmentation Trap

Troubleshooting: Is my DAG signal real?

| Diagnostic Step | Procedure | Expected Result (If Real) |

| Chromatographic Check | Overlay the Extracted Ion Chromatogram (EIC) of the PC parent mass and the DAG mass. | Real: DAG elutes earlier than PC (due to higher hydrophobicity of PC headgroup). Artifact: DAG peak perfectly co-elutes with the PC peak. |

| Adduct Confirmation | Look for Sodium | DAGs ionize strongly as |

| Dilution Test | Dilute sample 1:10. | Real: Signal drops linearly. Artifact: Signal may drop non-linearly if fragmentation is concentration-dependent. |

Isotopic Correction Protocols

Once you have ensured your DAG signal is not a PC fragment (via chromatographic separation), you must correct for Isotopic Overlap .